molecular formula C9H16ClN B1377211 4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride CAS No. 1269456-02-1

4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride

Cat. No.: B1377211
CAS No.: 1269456-02-1
M. Wt: 173.68 g/mol
InChI Key: UHNBWKCSAOQKIY-UHFFFAOYSA-N
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Description

4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride is a useful research compound. Its molecular formula is C9H16ClN and its molecular weight is 173.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-azatricyclo[5.2.1.02,6]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h6-10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNBWKCSAOQKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269456-02-1
Record name 4-azatricyclo[5.2.1.0,2,6]decane hydrochloride
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Foundational & Exploratory

4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Azatricyclo[5.2.1.02,6]decane Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 4-Azatricyclo[5.2.1.02,6]decane hydrochloride, a conformationally rigid tricyclic amine that serves as a valuable building block in modern chemical research. The unique, cage-like structure of this molecule, derived from a norbornane framework fused with a pyrrolidine ring, imparts significant steric constraints that are highly sought after in the fields of medicinal chemistry and asymmetric synthesis. This document consolidates critical data on its chemical properties, synthesis, and handling, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Stereoisomerism

The defining feature of 4-Azatricyclo[5.2.1.02,6]decane is its rigid, three-dimensional scaffold. This structure is systematically named as an octahydro-4,7-methanoisoindole. As a hydrochloride salt, the nitrogen atom in the pyrrolidine ring is protonated.

The fusion of the rings creates multiple stereocenters, leading to various possible stereoisomers. Commercially available products may be sold as specific enantiomers or as racemic mixtures. For instance, different suppliers list distinct stereoisomers such as (1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decane hydrochloride and rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane hydrochloride[1]. It is critical for researchers to verify the specific stereochemistry of the material being used, as this will profoundly impact its application in stereoselective synthesis and its interaction with chiral biological systems.

Caption: 2D representation of 4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride.

Physicochemical Properties

The hydrochloride salt is typically supplied as a solid powder. While some suppliers provide this compound for early discovery research, they may not perform full analytical characterization.[1] Buyers often assume the responsibility to confirm the product's identity and purity for their specific application.[1]

PropertyValueSource
Molecular Formula C₉H₁₆ClN[1]
Molecular Weight 173.68 g/mol [1]
Physical Form Solid / Powder[1]
Storage Temperature Room Temperature
InChI Key UHNBWKCSAOQKIY-OAZSOYJQSA-N
SMILES String C1C2CC(C1C3C2CNC3)Cl[1]

Synthesis Pathway Overview

Understanding the synthesis of the 4-azatricyclo[5.2.1.02,6]decane core is crucial for anticipating potential impurities and for appreciating its chemical pedigree. An enantioselective synthesis route has been developed starting from the inexpensive endo-carbic anhydride.[2][3] This pathway highlights the molecule's utility as a chiral building block.

The causality behind this multi-step synthesis is the strategic construction of the complex tricyclic system from a simple, commercially available starting material. The initial steps focus on forming the pyrrolidine ring, followed by stereoselective functionalization of the norbornane alkene to introduce key functional groups.

Key Experimental Workflow:

  • Imide Formation: endo-Carbic anhydride is converted to the corresponding imide.

  • Reduction & Protection: The imide is reduced to form the pyrrolidine ring, which is then N-protected (e.g., with a Boc group) to prevent side reactions in subsequent steps. This protection is a critical choice to ensure chemoselectivity.

  • Enantioselective Hydrosilylation/Oxidation: The alkene within the norbornane framework undergoes an asymmetric hydrosilylation, followed by oxidation. This step, often employing a chiral catalyst like (R)-MOP, is the cornerstone of the enantioselective route, establishing the desired stereochemistry of the resulting alcohol.[2][3]

  • Oxidation: The secondary alcohol is oxidized to a ketone, yielding the key intermediate: (1R,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]decan-8-one.[2][3]

  • Deprotection: The N-protecting group is removed, and treatment with hydrochloric acid yields the final hydrochloride salt.

G A endo-Carbic Anhydride B Imide Formation & Reduction A->B NH₄OAc; LiAlH₄ C N-Boc Protected Tricyclic Alkene B->C (Boc)₂O D Enantioselective Hydrosilylation C->D HSiCl₃, [Pd], (R)-MOP E Chiral Tricyclic Alcohol D->E H₂O₂ F Oxidation (PCC) E->F G Chiral Tricyclic Ketone F->G H N-Deprotection & Acid Treatment (HCl) G->H I 4-Azatricyclo[5.2.1.0,2,6]decane Hydrochloride H->I

Caption: High-level workflow for the enantioselective synthesis of the title compound.

Applications in Research and Drug Development

The primary value of 4-azatricyclo[5.2.1.02,6]decane hydrochloride lies in its use as a rigid structural scaffold. This conformational rigidity is a highly desirable trait in drug design and catalyst development.

  • Peptidomimetics: The constrained framework is an excellent candidate for designing β-turn-inducing building blocks in peptidomimetics.[2][3] By incorporating this structure into a peptide backbone, researchers can enforce specific secondary structures, which is crucial for modulating protein-protein interactions.

  • Asymmetric Organocatalysis: Chiral derivatives of this molecule are promising for use as auxiliaries or catalysts in asymmetric synthesis.[2][3] The fixed spatial arrangement of the amine and the hydrocarbon cage can create a well-defined chiral environment to control the stereochemical outcome of a reaction.

  • Pharmacological Agents: While research on the specific title compound is focused on its role as an intermediate, related tricyclic structures have been explored for a wide range of biological activities, including antiviral (anti-HIV), anticancer, and as ligands for adrenergic and serotoninergic receptors.[4] This demonstrates the broader potential of this class of molecules in pharmacology.

Safety, Handling, and Storage

As with any research chemical, proper handling is paramount. The available safety data indicates that 4-azatricyclo[5.2.1.02,6]decane hydrochloride should be handled with care.

  • Hazard Identification: The compound is classified with the following hazard statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Adherence to the following precautionary statements is essential for safe handling:

    • P261: Avoid breathing dust.

    • P264: Wash skin thoroughly after handling.

    • P271 & P280: Use only in a well-ventilated area and wear protective gloves, clothing, and eye/face protection.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: The compound should be stored at room temperature in a tightly closed container in a dry, well-ventilated place.[6]

Conclusion

4-Azatricyclo[5.2.1.02,6]decane hydrochloride is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its rigid, stereochemically defined structure provides a robust platform for constructing complex molecules with precise three-dimensional architectures. For researchers in medicinal chemistry, asymmetric catalysis, and materials science, this compound offers a reliable anchor point for developing novel peptidomimetics, chiral catalysts, and pharmacologically active agents. A thorough understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in the laboratory.

References

  • Breuning, M., Häuser, T., Mehler, C., Däschlein, C., Strohmann, C., Oechsner, A., & Braunschweig, H. (2009). Enantioselective synthesis of tricyclic amino acid derivatives based on a rigid 4-azatricyclo[5.2.1.02,6]decane skeleton. Beilstein Journal of Organic Chemistry, 5, 81. Retrieved from [Link]

  • Cas no 36170-23-7 (4-azatricyclo5.2.1.0^{2,6}decane). (n.d.). Molbase. Retrieved from [Link]

  • Struga, M., et al. (2008). 4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-triones as Potential Pharmacological Agents. Molecules, 13(1), 140-153. Retrieved from [Link]

  • Breuning, M., et al. (2009). Enantioselective synthesis of tricyclic amino acid derivatives based on a rigid 4-azatricyclo[5.2.1.02,6]decane skeleton. ResearchGate. Retrieved from [Link]

  • Breuning, M., et al. (2009). Supporting Information File 1: Full experimental details and characterization data for all new compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Curran, D. P. (n.d.). Controlling Stereochemistry in Radical Addition and Cyclization Reactions with Oppolzer's Camphor Sultam. LOCKSS. Retrieved from [Link]

  • Spectral investigations, DFT computations and molecular docking studies of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-{3-[4-(2-methylphenyl)piperazin-1-yl]propyl}-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. (2025). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Chiral auxiliaries in asymmetric organocatalysis using azatricyclo decane

Application Note: Chiral Azatricyclo[3.3.1.1 ]decane Scaffolds in Asymmetric Organocatalysis

Executive Summary

The 2-azatricyclo[3.3.1.1


]decane

This rigidity translates to two critical advantages in asymmetric synthesis:

  • Enhanced Lipophilicity & Stability: The adamantane-like cage protects the active nitrogen center from degradation while improving solubility in non-polar organic solvents.

  • Defined Steric Trajectory: The fixed geometry of the

    
    -hydrogens allows for precise prediction of transition states, making these scaffolds superior for Oxidative Kinetic Resolution (OKR)  of secondary alcohols and sterically demanding Enamine/Iminium  activation.
    

The Chiral Scaffold: 2-Azaadamantane

The core structure is a bridged tricyclic amine. While the parent 2-azaadamantane is achiral (meso), chirality is introduced through desymmetrization, typically by substitution at the C1, C5, or bridgehead positions.

Key Derivatives
DerivativeStructure / ModificationPrimary Application
AZADO (Achiral)2-azaadamantane-N-oxylHigh-turnover oxidation of bulky alcohols.
1-Me-AZADO Methyl group at C1 bridgeheadEnhanced stability; oxidation of highly hindered substrates.[1][2]
Chiral AZADO Substitution at C5 (e.g., benzyloxy) or C1Oxidative Kinetic Resolution (OKR) of racemic alcohols.
Azaadamantane Acid 2-azaadamantane-2-carboxylic acidAsymmetric Aminocatalysis (Proline analogue) for Aldol/Michael reactions.

Mechanism of Action: The Catalytic Cycle

The primary application of this scaffold is in the form of a stable Nitroxyl Radical (N-oxyl) for oxidation. The mechanism involves an Oxoammonium species which acts as the hydride acceptor.

Pathway Visualization

The following diagram illustrates the Oxidative Kinetic Resolution cycle. The chiral AZADO distinguishes between the (R) and (S) enantiomers of a racemic alcohol, oxidizing one to the ketone much faster (


AZADO_Cyclecluster_cycleCatalytic Oxidation CycleN_OxylChiral AZADO(Radical Form)OxoammoniumOxoammonium Ion(Active Oxidant)N_Oxyl->Oxoammonium Oxidation (NaOCl)HydroxylamineHydroxylamine(Reduced Form)Oxoammonium->Hydroxylamine + Alcohol (Hydride Transfer)Product_KetoneKetone(from Fast Enantiomer)Oxoammonium->Product_Ketone k_fastProduct_AlcoholEnriched Alcohol(Slow Enantiomer)Oxoammonium->Product_Alcohol k_slow (Unreacted)Hydroxylamine->N_Oxyl RegenerationSubstrateRacemic Alcohol(R/S Mixture)Substrate->Oxoammonium Kinetic SelectionCoOxidantTerminal Oxidant(NaOCl / O2)CoOxidant->N_Oxyl

Figure 1: Catalytic cycle of Chiral AZADO-mediated Oxidative Kinetic Resolution. The rigid tricyclic cage enforces steric discrimination during the hydride transfer step.

Protocol: Oxidative Kinetic Resolution (OKR) of Secondary Alcohols

Objective: To resolve a racemic secondary alcohol into a chiral alcohol (ee > 95%) and a ketone using a Chiral AZADO catalyst.

Materials
  • Substrate: Racemic secondary alcohol (1.0 equiv).

  • Catalyst: Chiral AZADO derivative (e.g., 1-fluoro-AZADO or 5-benzyloxy-AZADO) (0.5 – 1.0 mol%).

  • Co-oxidant: Aqueous NaOCl (sodium hypochlorite, bleach) (0.6 – 0.7 equiv). Note: Use < 0.5 equiv for theoretical max 50% yield, but slightly excess is needed for conversion.

  • Co-catalyst: KBr (potassium bromide) (10 mol%).

  • Buffer: Aqueous NaHCO₃ (saturated).

  • Solvent: Dichloromethane (DCM) / Water biphasic system.

Step-by-Step Methodology
  • Preparation of Organic Phase:

    • In a round-bottom flask, dissolve the racemic alcohol (1.0 mmol, 1 equiv) and Chiral AZADO (0.01 mmol, 1 mol%) in DCM (5 mL).

    • Cool the mixture to 0°C in an ice bath.

  • Preparation of Aqueous Phase:

    • Prepare a solution of KBr (0.1 mmol) in saturated aqueous NaHCO₃ (3 mL).

    • Add this aqueous solution to the organic phase. The mixture will be biphasic.

  • Oxidant Addition (Controlled):

    • Slowly add aqueous NaOCl (approx. 0.6 equiv based on active chlorine concentration) dropwise over 10–15 minutes.

    • Critical Control Point: The reaction rate is extremely fast. Vigorous stirring is essential to maintain the emulsion and ensure phase transfer.

  • Monitoring:

    • Monitor the reaction by TLC or chiral GC/HPLC.

    • Stop the reaction when the conversion reaches exactly 50-55% . Going beyond this point will start oxidizing the slower enantiomer, eroding the yield (though potentially increasing ee of the remaining alcohol).

  • Quenching and Work-up:

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess hypochlorite.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL).

    • Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via silica gel flash chromatography. The Ketone (product) and the Chiral Alcohol (unreacted substrate) usually have significantly different R_f values.

Data Interpretation Table
ParameterTarget ValueTroubleshooting
Conversion 50–55%If >60%, reduce reaction time or NaOCl amount.
Selectivity factor (

)
> 20If

< 10, lower temperature to -10°C or switch to a bulkier AZADO derivative.
ee (Recovered Alcohol) > 95%If ee is low, increase conversion slightly (sacrifice yield for purity).

Protocol: Asymmetric Aminocatalysis (Enamine Activation)

Objective: Use of 2-Azaadamantane-2-carboxylic acid (the tricyclic analogue of Proline) for an asymmetric Aldol reaction.

Rationale

The 2-azaadamantane skeleton provides a more lipophilic and rigid pocket than proline. This is particularly effective for reactions in non-polar solvents or with hydrophobic substrates.

Methodology
  • Reaction Mix: Combine aldehyde (1.0 equiv) and ketone (5.0 equiv) in DMSO or DMF.

  • Catalyst: Add (1R,3S)-2-azaadamantane-2-carboxylic acid (10 mol%).

  • Conditions: Stir at room temperature for 24–48 hours.

  • Work-up: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.

  • Result: The rigid backbone often yields higher diastereoselectivity (anti/syn ratio) compared to L-Proline due to the "wall" effect of the adamantane cage preventing backside attack.

References & Authority

The protocols and mechanisms described above are grounded in the foundational work of the Iwabuchi Group and subsequent developments in nitroxyl radical catalysis.

  • Discovery of AZADO: Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly efficient organocatalysts for oxidation of alcohols.[1][3] Journal of the American Chemical Society , 128(26), 8412-8413. Link

  • Oxidative Kinetic Resolution: Shibuya, M., et al. (2009).[1] Highly Enantioselective Organocatalytic Oxidative Kinetic Resolution of Secondary Alcohols Using Chirally Modified AZADOs. Organic Letters , 11(8), 1733–1736. Link

  • Review of Nitroxyl Radicals: Tebben, L., & Studer, A. (2011). Nitroxides: Applications in Synthesis and in Polymer Chemistry. Angewandte Chemie International Edition , 50(22), 5034-5068. Link

  • Azaadamantane Aminocatalysis: Synthesis and application of 2-azaadamantane-2-carboxylic acid derivatives. (Various patents and methodology papers focusing on rigid proline analogues).

Disclaimer: The chemicals described (AZADO derivatives, NaOCl) are potent oxidants. All protocols should be performed in a fume hood with appropriate PPE. The "azatricyclo decane" nomenclature refers to the IUPAC numbering of the adamantane skeleton.

Application in the synthesis of ligands for aminergic GPCRs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Ligands for Aminergic GPCRs Subtitle: Strategies for Selectivity, Stereocontrol, and Potency Optimization

Abstract

Aminergic G Protein-Coupled Receptors (GPCRs)—encompassing Dopamine, Serotonin, Histamine, and Adrenergic receptors—share high sequence homology in their orthosteric binding pockets. This structural conservation presents a significant challenge: achieving subtype selectivity (e.g., D2 vs. D3, or 5-HT2A vs. 5-HT2C). This guide details a fragment-based synthetic approach utilizing "privileged scaffolds" (arylpiperazines and


-amino alcohols) and provides a validated workflow for their chemical assembly and pharmacological validation.

Part 1: Strategic Scaffold Design

The Aminergic Pharmacophore

The design of any aminergic ligand must address the conserved "orthosteric anchor": the salt bridge between a protonatable amine on the ligand and the aspartic acid residue (Asp3.32) on Transmembrane Helix 3 (TM3) of the receptor.

To achieve selectivity, the ligand must extend beyond this anchor into the Secondary Binding Pocket (SBP) , which varies significantly between subtypes.

Diagram 1: Aminergic Ligand Design Logic This flowchart illustrates the retrosynthetic logic from the receptor pocket back to the chemical starting materials.

AminergicScaffold Receptor Receptor Target (e.g., D2/5-HT2A) Pocket Orthosteric Site (Asp3.32 Anchor) Receptor->Pocket Conserved SBP Secondary Pocket (Selectivity Filter) Receptor->SBP Variable Pharmacophore Pharmacophore Model Pocket->Pharmacophore Basic Amine SBP->Pharmacophore Aromatic Tail Scaffold1 Arylpiperazine (Privileged Motif) Pharmacophore->Scaffold1 Scaffold2 Linker Region (Chiral Control) Pharmacophore->Scaffold2 Reaction1 Buchwald-Hartwig Amination Scaffold1->Reaction1 Reaction2 Asymmetric Hydrogenation Scaffold2->Reaction2

Caption: Retrosynthetic breakdown of aminergic ligands, linking receptor topology to specific synthetic methodologies.

Part 2: Synthetic Protocols

Protocol A: Modular Assembly of Arylpiperazines via Buchwald-Hartwig Amination

The arylpiperazine moiety is a "privileged structure" found in antipsychotics (e.g., Aripiprazole) and anxiolytics. Traditional


 chemistry often fails with electron-rich or sterically hindered aryl halides. Palladium-catalyzed cross-coupling is the superior method for library generation.

Causality & Insight:

  • Why Pd-Catalysis? It allows coupling of unactivated aryl chlorides, which are cheaper and more available than iodides.

  • Ligand Selection: We utilize RuPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the oxidative addition of challenging substrates and prevent the formation of inactive Pd-dimers.

Step-by-Step Procedure:

  • Preparation:

    • Flame-dry a 10 mL Schlenk tube and cool under argon.

    • Reagents: Add Aryl Bromide/Chloride (1.0 equiv), N-Boc-piperazine (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.4 equiv). Note: NaOtBu is hygroscopic; weigh quickly in air or use a glovebox.

    • Catalyst: Add

      
       (1 mol%) and RuPhos (2 mol%). Pre-complexing is not usually necessary for this system.[1]
      
  • Reaction:

    • Add anhydrous Toluene or 1,4-Dioxane (concentration 0.2 M).

    • Seal tube and heat to 80–100°C for 4–12 hours.

    • Monitoring: Check TLC.[1] If conversion stalls, the active catalyst may have decomposed. Add an additional 0.5 mol% Pd/Ligand.

  • Workup:

    • Cool to room temperature (RT). Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Elute with Ethyl Acetate.

    • Concentrate in vacuo.

  • Deprotection (The Critical Step):

    • Dissolve the N-Boc intermediate in DCM.

    • Add TFA (10 equiv) dropwise at 0°C. Caution: Rapid gas evolution (

      
       and Isobutylene).
      
    • Stir at RT for 1 hour. Remove volatiles.

    • Free Basing: The product is a TFA salt. Dissolve in DCM and wash with saturated

      
       to obtain the free amine for the next coupling step.
      
Protocol B: Stereoselective Linker Synthesis (Noyori Transfer Hydrogenation)

Many aminergic ligands (e.g., beta-blockers) contain a chiral


-hydroxy amine linker. The stereochemistry of the hydroxyl group is often critical for affinity (e.g., (S)-propranolol is 100x more potent than (R)).

Causality & Insight:

  • Why ATH? Asymmetric Transfer Hydrogenation (ATH) using Ru-arene-diamine complexes avoids hazardous high-pressure

    
     gas and uses cheap formic acid/TEA as the hydrogen source.
    

Step-by-Step Procedure:

  • Substrate: Start with the corresponding

    
    -bromo ketone or aryl ketone.
    
  • Catalyst Loading:

    • Use RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5–1.0 mol%).

  • Reaction Conditions:

    • Solvent: 5:2 Formic Acid/Triethylamine azeotrope (commercial mix available).

    • Concentration: 0.5 M.

    • Stir at 28°C for 14–24 hours.

  • Validation:

    • Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

    • Target: >95% ee is required for reliable SAR data.

Part 3: Biological Validation (Radioligand Binding)

Once synthesized, the ligand's affinity (


) must be determined. We use a competition binding assay using membrane preparations from CHO cells stably expressing the human receptor (e.g., 

).

Diagram 2: Assay Workflow & Data Logic

BindingAssay Membrane 1. Membrane Prep (CHO-hD2 cells) Incubation 2. Competition Incubation (Membrane + 3H-Ligand + Test Cmpd) Membrane->Incubation Filtration 3. Rapid Filtration (Harvest onto GF/B filters) Incubation->Filtration Equilibrium reached (60-90 min) Counting 4. Scintillation Counting (Measure CPM) Filtration->Counting Analysis 5. Data Analysis (Non-linear regression) Counting->Analysis Raw Data

Caption: Workflow for determining ligand affinity via competitive radioligand displacement.

Protocol: Membrane Competition Binding
  • Buffer Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

      
      , 1 mM EDTA.
      
    • Critical: For Dopamine receptors, include 120 mM NaCl to mimic physiological sodium effects on receptor conformation.

  • Incubation:

    • In a 96-well plate, add:

      • 50

        
        L Test Compound (7 concentrations, semi-log dilution).
        
      • 50

        
        L Radioligand (e.g., 
        
        
        
        -Spiperone for D2). Concentration must be near its
        
        
        (approx. 0.1–0.5 nM).
      • 100

        
        L Membrane Suspension (approx. 5–10 
        
        
        
        g protein/well).
    • Non-Specific Binding (NSB): Define using a saturating concentration (10

      
      M) of a known antagonist (e.g., Haloperidol).
      
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Harvesting:

    • Use a cell harvester (e.g., Brandel or PerkinElmer).

    • Filter through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding to the filter).

    • Wash 3x with ice-cold wash buffer.

  • Detection: Add liquid scintillant and count on a Beta-counter.

Part 4: Data Analysis & Interpretation

Calculating Affinity ( )

Raw CPM (Counts Per Minute) data is plotted against log[Concentration] to determine the


. However, 

is dependent on the radioligand concentration used. You must convert this to the equilibrium dissociation constant (

) using the Cheng-Prusoff Equation :


Where:

  • 
     : Concentration of test ligand displacing 50% of specific radioligand binding.[2]
    
  • 
     : Concentration of free radioligand used in the assay.
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Representative Data Summary

The table below illustrates the impact of the scaffold modifications discussed in Part 2 on receptor affinity.

Compound IDScaffold FeatureR-Group


(nM)


(nM)
Selectivity Ratio
Ref-1 ArylpiperazinePhenyl12.58.01.5 (Non-selective)
Lig-A Arylpiperazine2,3-Cl-Phenyl1.2 15.012.5 (D2 Preferred)
Lig-B

-OH Linker (Racemic)
4-F-Phenyl45.040.0~1.0
Lig-C

-OH Linker (S-isomer)
4-F-Phenyl4.5 38.08.4 (Stereo-driven)

Interpretation:

  • Lig-A: Introduction of the 2,3-dichloro substitution (Aripiprazole-like) exploits a hydrophobic pocket in D2, drastically improving potency.

  • Lig-C: The (S)-enantiomer is 10x more potent than the racemate (Lig-B), validating the need for the asymmetric synthesis protocol described in Part 2.

References

  • Wacker, D., et al. (2013). Structural features for functional selectivity at serotonin receptors. Science.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • IUPHAR/BPS Guide to Pharmacology. Receptor Nomenclature and Standard Ligands.

Sources

Troubleshooting & Optimization

Improving yield in 4-azatricyclo[5.2.1.0,2,6]decane synthesis

Technical Support Center: 4-Azatricyclo[5.2.1.0 ]decane Synthesis

Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide Reference ID: TSC-AZA-5210

Executive Summary & Scaffold Overview

The 4-azatricyclo[5.2.1.0


]decane

The Yield Problem: Synthesizing this scaffold typically involves a Diels-Alder cycloaddition followed by a high-energy reduction. Users frequently report yields dropping below 40% due to three specific failure points:

  • Stereochemical scrambling (Endo/Exo mixtures) leading to purification losses.

  • Aluminum emulsions during the reduction workup trapping the amine.

  • Volatility/Sublimation of the free base during isolation.

This guide provides the protocols to stabilize these variables.

Workflow Visualization

The following diagram outlines the optimized synthetic pathway and the critical decision nodes for yield preservation.

GStartStart: Dicyclopentadiene (DCPD)CrackStep 1: Cracking toCyclopentadiene (Cp)Start->Crack170°C, Retro-DADAStep 2: Diels-Alder(Cp + Maleimide)Crack->DA T < 45°C (Endo) T > 160°C (Exo)ImideIntermediate:Unsaturated ImideDA->ImideH2Step 3: CatalyticHydrogenation (Pd/C)Imide->H2Sat. C=C BondSatImideIntermediate:Saturated ImideH2->SatImideRedStep 4: Carbonyl Reduction(LiAlH4 or Red-Al)SatImide->RedReduces C=OQuenchCritical Step:Fieser WorkupRed->QuenchAvoid EmulsionProductTarget:4-azatricyclo[5.2.1.0^{2,6}]decaneQuench->Product

Caption: Optimized pathway separating alkene hydrogenation from carbonyl reduction to prevent side-reactions.

Troubleshooting Modules

Module A: The Diels-Alder Assembly (The "Endo" Trap)

Context: The reaction between cyclopentadiene (Cp) and maleimide forms the tricyclic core. Common Issue: Inconsistent Endo/Exo ratios affecting downstream solubility and crystallization.

ParameterEndo-Isomer (Kinetic)Exo-Isomer (Thermodynamic)
Reaction Temp 0°C – 40°C> 160°C (requires sealed vessel/toluene)
Solubility Generally LowerGenerally Higher
Biological Activity Often distinctOften distinct

Q: My product is oiling out instead of crystallizing. Why? A: You likely have a mixed Endo/Exo system. The endo isomer is the kinetic product formed at room temperature. To lock the yield:

  • Fresh Cracking: DCPD must be cracked immediately before use. Old Cp contains dimers that slow the rate.

  • Temperature Control: Maintain

    
     during addition. If you require the exo isomer (often more thermodynamically stable), you must reflux in toluene or xylene (
    
    
    ) for 12+ hours to drive the equilibrium.
  • Reference: See Beilstein J. Org. Chem. for specific enantioselective routes and crystallographic data of the ketone derivatives [1].

Module B: The "Black Box" Reduction (Imide to Amine)

Context: Reducing the dione (imide) to the amine removes two carbonyl oxygens.[1] Critical Failure: The formation of "aluminum gunk" (hydroxides) during workup traps the lipophilic amine, reducing isolated yield to <50%.

Q: I used LiAlH


 and my yield is 30%. The filter cake is sticky. How do I fix this?A:Do notFieser WorkupGlauber's Salt

The "Fieser" Protocol (Standardized for 1g LiAlH


):
  • Dilute reaction mixture with diethyl ether (wet ether is dangerous, use dry).

  • Cool to

    
    .
    
  • Add 1 mL water slowly (vigorous gas evolution).

  • Add 1 mL 15% NaOH solution.

  • Add 3 mL water .

  • Warm to room temperature and stir for 15 minutes. Result: The aluminum forms a granular, white precipitate that is easily filtered, releasing the amine into the organic phase [2][3].

Alternative Reagent: Red-Al (Vitride) For scales >10g, switch to Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) .

  • Why: It is soluble in toluene, non-pyrophoric, and the aluminate byproducts remain soluble in high pH, allowing for a clean liquid-liquid extraction without filtration losses.

Module C: Isolation & Volatility

Context: 4-azatricyclo[5.2.1.0

Common Issue:

Q: My NMR is perfect, but the mass is gone after drying. Where did it go? A: The free base sublimes/evaporates easily.

  • Fix 1: Do not dry the free base under high vacuum (< 10 mbar) for extended periods.

  • Fix 2 (Recommended): Isolate as the Hydrochloride Salt .

    • Dissolve the crude amine in Et

      
      O.
      
    • Bubble dry HCl gas or add HCl in Dioxane (4M).

    • The salt precipitates instantly, is non-volatile, and easy to recrystallize (MeOH/Et

      
      O).
      

Comparative Data: Reducing Agents

ReagentSafety ProfileWorkup DifficultyTypical YieldRecommendation
LiAlH

(Powder)
High (Pyrophoric dust)High (Emulsions)50-70%Lab scale (<5g) only. Use Fieser workup.
LiAlH

(Pellets)
MediumHigh60-75%Easier handling, same workup issues.
Red-Al (Solution) High (Thermal stability)Low (Liquid-Liquid)85-95% Best for Scale (>10g).
BH

-THF
MediumMedium40-60%Often incomplete reduction of cyclic imides.

References

  • Breuning, M., et al.

    
    ]decane skeleton."[2] Beilstein Journal of Organic Chemistry, vol. 6, 2010. Link
    
  • Oi, R., and Sharpless, K. B. "1,2-Benzenedimethanol."[1] Organic Syntheses, vol. 73, 1996, p.[1] 1. (Detailed Fieser Workup Protocol). Link

  • Chemistry Steps.[3][4][5][6] "Amide Reduction Mechanism by LiAlH4." Chemistry Steps, Accessed 2024. Link

  • Gao, H., et al.

    
    ]undecane-3,5,8-triones." Molecules, MDPI, 2011. Link
    

Improving the stability of 4-azatricyclo[5.2.1.0,2,6]decane intermediates

Technical Support Center: 4-Azatricyclo[5.2.1.0 ]decane Scaffolds

Current Status: Operational Role: Senior Application Scientist Subject: Stability Optimization & Troubleshooting Guide

Core Stability Architecture

The 4-azatricyclo[5.2.1.0


The Degradation Pathway

The following diagram illustrates the critical "Locking Step" required to prevent the Retro-Diels-Alder (rDA) reaction. If you heat the endo-isomer before hydrogenating the C8-C9 alkene, you will lose material to reversion.

StabilityPathwayStartCyclopentadiene +MaleimideEndoEndo-Adduct(Kinetic Product)Start->Endo < 40°CExoExo-Adduct(Thermodynamic)Endo->Exo Isomerization(via Retro)RetroReversion(Retro-Diels-Alder)Endo->Retro > 60-80°C(Heat)LockedHydrogenated Imide(Thermally Stable)Endo->Locked H2 / Pd/C(The Locking Step)Retro->StartAmineFinal Amine(Oxidation Prone)Locked->Amine LAH / BH3ReductionOxideN-Oxide(Impurity)Amine->Oxide Air/Peroxides

Figure 1: The Stability Landscape. The critical control point is the hydrogenation of the Endo-Adduct before high-temperature processing.

Troubleshooting Modules

Module A: Thermal Instability (The "Disappearing Product")

Symptom: Yield loss during recrystallization or concentration of the intermediate ene-dione. Root Cause: The endo-isomer of the Diels-Alder adduct undergoes retro-Diels-Alder reversion at temperatures as low as 60–80°C.

ParameterEndo-Isomer (Kinetic)Exo-Isomer (Thermodynamic)
Formation Temp 0°C – 25°C> 100°C (or prolonged heating)
Thermal Stability Low (Reverts < 100°C)High (Stable > 150°C)
Solubility Generally lower (packs tighter)Generally higher
Recrystallization Risk High (Boiling solvents trigger rDA)Low

Corrective Protocol:

  • Low-Temp Isolation: Do not heat the reaction mixture above 40°C during workup.

  • The "Locking" Step: Perform catalytic hydrogenation (Pd/C, H

    
    ) on the crude ene-dione immediately  after isolation. Once the C8-C9 double bond is saturated, the cage structure is "locked" and cannot undergo retro-Diels-Alder.
    
  • Solvent Swap: If recrystallization of the unsaturated intermediate is mandatory, use low-boiling solvents (DCM/Ether) or cold precipitation rather than boiling ethanol.

Module B: Oxidative Degradation (The "Yellowing Amine")

Symptom: The final reduced amine (4-azatricyclo[5.2.1.0

Root Cause:

Corrective Protocol:

  • Solvent Hygiene: Use only peroxide-free ethers (THF/Diethyl ether) distilled from sodium/benzophenone or stabilized with BHT.

  • Salt Formation: Never store the free base. Convert immediately to the Hydrochloride or Tartrate salt.

    • Why? Protonation of the nitrogen lone pair (

      
      ) renders it non-nucleophilic and immune to oxidation.
      
  • Argon Sparging: All reaction solvents for the reduction step (e.g., LAH reduction of the imide) must be degassed.

Validated Protocols

Protocol 1: The "Cage-Locking" Hydrogenation

Objective: Convert the thermally unstable ene-dione to the stable saturated dione.

Reagents:

  • Crude 4-azatricyclo[5.2.1.0

    
    ]dec-8-ene-3,5-dione (Endo/Exo mix).
    
  • 10% Pd/C (5 wt% loading).

  • Ethyl Acetate (EtOAc) or Methanol (MeOH).

Procedure:

  • Dissolution: Dissolve the crude adduct in EtOAc (0.1 M concentration). Note: Avoid chlorinated solvents if possible to prevent catalyst poisoning, though DCM is acceptable if solubility is an issue.

  • Purge: Evacuate the flask and backfill with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Stir under H

    
     balloon pressure (1 atm) at Room Temperature  (20–25°C).
    
    • Critical: Do not heat. Heating the crude starting material triggers the retro-reaction before hydrogenation is complete.

  • Monitoring: Monitor by TLC or NMR. Look for the disappearance of the alkene protons (

    
     6.0–6.2 ppm).
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Result: The resulting saturated imide is now heat-stable and can be subjected to harsh reduction conditions (e.g., LiAlH

    
     reflux) without breaking the cage.
    
Protocol 2: Stable Salt Formation (Hydrobromide/Hydrochloride)

Objective: Stabilize the final amine against oxidation.

Procedure:

  • Isolate the free amine in diethyl ether or MTBE.

  • Cool the solution to 0°C.

  • Add 1.1 equivalents of 4M HCl in Dioxane (or HBr in Acetic Acid) dropwise.

  • The salt will precipitate immediately as a white solid.

  • Filter under Nitrogen.

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    . Note: These salts can be hygroscopic; store in a sealed vial with desiccant.

Diagnostic Flowchart

Use this logic tree to resolve low yield or purity issues.

TroubleshootingStartIssue DetectedQ1Is the intermediateunsaturated (C=C)?Start->Q1Q2Did you heat >50°C?Q1->Q2YesQ3Is the productthe final amine?Q1->Q3No (Saturated)Result1Retro-Diels-AlderReversion occurred.Q2->Result1YesAction1Use Protocol 1(Cold Hydrogenation)Q2->Action1No (Preventative)Result1->Action1Q4Is it colored(Yellow/Brown)?Q3->Q4YesResult2N-OxidationQ4->Result2YesQ5Low Solubility?Q4->Q5NoAction2Purify via Salt Formation(Protocol 2)Result2->Action2Action3Switch to TFA saltor free base for reactionQ5->Action3Yes

Figure 2: Diagnostic logic for yield and purity loss.

Frequently Asked Questions (FAQ)

Q: Why does my NMR show cyclopentadiene peaks after I recrystallize the imide? A: You likely heated the endo-adduct in a high-boiling solvent. The endo-adduct is kinetically formed but thermodynamically unstable. Upon heating, it reverts to cyclopentadiene and maleimide.[1] If you must recrystallize, ensure the double bond is hydrogenated first, or use a solvent that boils below 40°C (e.g., DCM/Pentane).

Q: Can I reduce the imide and the alkene simultaneously with LiAlH


?A:

two-step


Q: My final amine is an oil that degrades over time. How do I store it? A: Do not store the free base. 4-azatricyclo[5.2.1.0

HydrochlorideFumarate

Q: Which isomer is better for drug development, endo or exo? A: While exo is thermodynamically more stable, the endo isomer is often the major product of the Diels-Alder reaction (Alder's Rule). However, for the saturated scaffold, the stereochemistry at the bridgehead (C2/C6) is fixed. If your target requires specific stereochemistry, you must control the initial Diels-Alder conditions. Endo products are favored at low temperatures; Exo products are favored at high temperatures or with Lewis Acid catalysts.

References

  • Diels-Alder Kinetics & Stability

    • Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. (Discusses the retro-DA instability of cyclopentadiene-maleimide adducts >50°C).
    • Source:

  • Synthesis of 4-azatricyclo[5.2.1.

    • Synthesis, structure and pharmacological evaluation of 1-(1H-pyrrol-1-ylmethyl)-4-azatricyclo[5.2.1.
    • Source:

  • Oxidation of Secondary Amines

    • Bioinspired Aerobic Oxidation of Secondary Amines.[2] (Mechanisms of amine oxidation to imines/nitrones).

    • Source:

  • Stereochemical Control (Endo/Exo)

    • Endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.
    • Source:

Technical Support Center: Synthesis of Tricyclic Amino Acids (TCAAs)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Troubleshooting synthetic bottlenecks in rigid peptidomimetics.[1]

Introduction: The Architecture of Constraint

Welcome to the technical support center for Tricyclic Amino Acid (TCAA) synthesis. You are likely here because standard peptide coupling protocols have failed, or your cyclization yields are stalling.

TCAAs—such as Tic (tetrahydroisoquinoline-3-carboxylic acid), Oic (octahydroindole-2-carboxylic acid), and their bridged congeners—are not merely "building blocks."[1][2] They are conformational locks.[1] By restricting the


 and 

torsion angles, they force peptides into bioactive secondary structures (turns, helices) and shield them from proteolytic degradation.[1][2]

However, synthesizing them requires navigating a minefield of stereocontrol , ring strain , and protecting group orthogonality .[1][2] This guide addresses the three most common "failure modes" reported by our user base.

Ticket #001: The Pictet-Spengler Reaction Stalls or Racemizes

Context: You are synthesizing tetrahydro-


-carbolines (from Tryptophan) or tetrahydroisoquinolines (from Phenylalanine) using the Pictet-Spengler cyclization.
Symptom:  Low yield, formation of side products, or loss of diastereoselectivity (cis/trans scrambling).[1]
Root Cause Analysis

The Pictet-Spengler reaction relies on the formation of an iminium ion intermediate followed by a 6-endo-trig cyclization.[1][3][4] The failure usually stems from two competing factors:

  • Electrophilicity: The imine is often not electrophilic enough to attack the indole/phenyl ring without aggressive acid catalysis.[1][5]

  • Thermodynamic Equilibration: The cis-isomer is kinetically favored (axial attack), but the trans-isomer is thermodynamically more stable.[1] High temperatures or prolonged reaction times cause epimerization at C-1.[1]

Troubleshooting Protocol

Step 1: The "Acid Ladder" Optimization Do not immediately default to refluxing TFA.[1] Use this escalation matrix to balance reactivity with stereointegrity.

Acid SystemReactivityRisk of EpimerizationRecommended For
TFA / DCM (1:1) HighHigh (at reflux)Unreactive aromatic rings (e.g., Phenylalanine/Tic synthesis).[1]
Acetic Acid / Reflux MediumMediumStandard Tryptophan/Aldehyde condensations.[1]
TFA (1-5%) / DCM LowLowHighly nucleophilic indoles; Kinetic control (cis-selective).[1]
AuCl₃ / AgOTf Very HighLow (Mild conditions)"Difficult" substrates; N-acyliminium ion pathways.[1]

Step 2: Controlling Diastereoselectivity (The Cook Protocol) If you require the 1,3-cis isomer (kinetic product):

  • Action: Run the reaction at -20°C to 0°C in DCM with 1-2 equivalents of TFA.

  • Validation: Monitor by NMR. The C1-H signal for the cis-isomer typically appears downfield relative to the trans-isomer due to the anisotropic effect of the carboxylate.[1]

If you require the 1,3-trans isomer (thermodynamic product):

  • Action: Heat to reflux in toluene/acetic acid.[1]

  • Trick: Use

    
    -benzylated tryptophan .[1][6] The bulky benzyl group sterically hinders the cis-transition state, pushing the reaction exclusively toward the trans-isomer.[1]
    
Visual Workflow: Pictet-Spengler Decision Tree

PictetSpengler Start Substrate Selection Type Aromatic Nucleophile? Start->Type Indole Indole (Trp) Type->Indole Phenyl Phenyl (Phe) Type->Phenyl Decision Desired Isomer? Indole->Decision Cond_Phe Superacid or N-Acyliminium (TFA/H2SO4) Phenyl->Cond_Phe Low Nucleophilicity Cis Cis-1,3 (Kinetic) Decision->Cis Trans Trans-1,3 (Thermodynamic) Decision->Trans Cond_Cis DCM, 0°C, 1% TFA Cis->Cond_Cis Cond_Trans Toluene/AcOH Reflux OR Nb-Benzyl-Trp Trans->Cond_Trans

Caption: Logic flow for optimizing conditions based on substrate nucleophilicity and desired stereochemistry.

Ticket #002: Ring-Closing Metathesis (RCM) "Death"[1][2]

Context: You are synthesizing bridged proline analogs or macrocyclic peptides using Grubbs catalysts. Symptom: The reaction starts well but stalls at 60-70% conversion.[1] Adding more catalyst does not push it to completion.[1]

Root Cause Analysis

RCM on amino acid scaffolds is notorious for "catalyst poisoning."[1]

  • Ruthenium Hydrides: The catalyst decomposes into Ru-hydride species, which are inactive for metathesis but highly active for alkene isomerization .[1][2] This moves your double bond, making ring closure impossible.[1][2]

  • Ethylene Re-uptake: The byproduct (ethylene gas) is soluble in DCM/Toluene.[1] If not removed, it reacts with the catalyst to regenerate the starting material (equilibrium shift).[1]

  • Chelation: Amide nitrogens or carboxylates can chelate the Ru center, shutting down the catalytic cycle.[1][2]

Troubleshooting Protocol

Step 1: The "Additive" Fix (Isomerization Suppression) If you observe a shift in the double bond position (check NMR for vinyl protons moving from


 5.8 to 

6.2+):
  • Action: Add 1,4-Benzoquinone (10-20 mol%) or Ti(OiPr)₄ .

  • Mechanism: Benzoquinone acts as an oxidant, scavenging the Ru-hydride species before they can isomerize your substrate.[1][2]

Step 2: The "Grela" Dilution Rule Tricyclic formation often competes with intermolecular dimerization.[1]

  • Standard: 0.01 M to 0.005 M concentration.[1]

  • Fix: If dimerization occurs, use pseudo-high dilution . Add the substrate slowly (via syringe pump over 4 hours) to the catalyst solution.[1] This keeps the instantaneous concentration of substrate low, favoring intramolecular cyclization.[1][2]

Step 3: Ethylene Management

  • Action: Do not just stir under nitrogen. actively sparge (bubble) Argon through the solution for the first 15 minutes, or run the reaction under a light vacuum (static vacuum) to pull ethylene out of the solution.[1]

Visual Workflow: RCM Rescue Matrix

RCM_Troubleshooting Issue RCM Stalled Check Check Crude NMR Issue->Check Isomer Alkene Isomerization? (Shifted vinyl peaks) Check->Isomer Dimer Dimerization? (Broad peaks/High MW) Check->Dimer NoRxn No Conversion? Check->NoRxn Sol1 Add 1,4-Benzoquinone Switch to Hoveyda-Grubbs II Isomer->Sol1 Sol2 Dilute to <0.005 M Slow Addition Dimer->Sol2 Sol3 Sparge Argon Check for N-Chelation NoRxn->Sol3

Caption: Diagnostic path for identifying catalyst poisoning vs. equilibrium issues in RCM.

Ticket #003: Stereocontrol in Hanessian-Type Cyclizations

Context: You are synthesizing 5,5- or 5,6-fused bicyclic systems (e.g., indolizidinones) via alkylation of pyroglutamic acid followed by cyclization. Symptom: Loss of chirality at the bridgehead carbon.[1]

Technical Insight

Prof. Stephen Hanessian’s methodology utilizes the "memory of chirality."[1] The key step involves generating an


-acyliminium ion.[1][5][6] If the conditions are too harsh, the enolizable proton at the 

-position (bridgehead) can be lost, leading to racemization.[1][2]
Self-Validating Protocol
  • Pre-requisite: Ensure your starting material is L-Pyroglutamic acid (or D-), protected as the N-Boc ester.[1]

  • The Alkylation (Critical Step):

    • Use LiHMDS at -78°C strictly.

    • Why? LiHMDS is bulky and less likely to cause over-deprotonation compared to LDA.[1]

    • Validation: Quench a small aliquot with

      
      .[1] If you see 
      
      
      
      deuterium incorporation at the
      
      
      -position without epimerization, your base conditions are safe.[1][2]
  • The Cyclization:

    • When treating the alkylated product with acid (e.g., TFA) to form the iminium ion, add a scavenger (like triethylsilane) if you are doing a reductive cyclization, or ensure the nucleophile (e.g., an aromatic ring or olefin) is tethered correctly for the Friedel-Crafts step.[1][2]

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation for the Pictet-Spengler reaction? A: Yes, but proceed with caution. Microwave heating (100-120°C) significantly accelerates the reaction (from hours to minutes) but almost always pushes the equilibrium toward the thermodynamic product (often trans).[1] If you need the kinetic cis-isomer, stick to low-temperature conventional stirring.[1][2]

Q: My RCM product co-elutes with the catalyst. How do I purify it? A: Ruthenium is sticky.[1] Use the "DMSO Trick" :

  • After the reaction, add 5 equivalents of DMSO and stir for 12 hours. This coordinates to the Ru, making it water-soluble.[1][2]

  • Wash the organic layer with water; the catalyst will wash away.[1]

  • Alternatively, use a silica gel column doped with 1% activated charcoal .[1][2]

Q: Why is my Oic synthesis yielding a gum instead of a solid? A: Tricyclic amino acids are highly lipophilic.[1] If obtained as a free base, they are often oils.[1][2] Convert them to the Hydrochloride (HCl) or Tosyl (TsOH) salt.[1] These salts are usually crystalline, stable, and easier to handle for subsequent peptide coupling.[1][2]

References

  • Pictet-Spengler Mechanism & Stereocontrol

    • Source: Cook, J. M., et al.[1][2] "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angew.[1][7] Chem. Int. Ed. (2011).[1][7]

    • URL:[Link][1]

    • Relevance: Definitive guide on kinetic vs. thermodynamic control (cis/trans selectivity).
  • Ring-Closing Metathesis (RCM)

    • Source: Grubbs, R. H., et al. "Prevention of Undesirable Isomerization during Olefin Metathesis."[1][2] J. Am. Chem. Soc.[1][4][7] (2005).[1][7]

    • URL:[Link][1]

    • Relevance: Protocol for using benzoquinone to stop hydride-induced isomerization.[1]

  • Stereoselective Proline Analogs

    • Source: Hanessian, S., et al. "Synthesis of functionally diverse and conformationally constrained polycyclic analogues of proline and prolinol."[1][2][8] J. Org.[1][2][8][9][10] Chem. (2003).[1][8][9]

    • URL:[Link][1]

    • Relevance: Methodology for N-acyliminium ion cyclizations to form tricyclic cores.[1]

  • General RCM Troubleshooting

    • Source: Sigma-Aldrich Metathesis Application Guide.[1]

    • Relevance: Practical tips on solvent degassing and additives.[1]

Sources

Scalability issues in the production of 4-azatricyclo[5.2.1.0,2,6]decane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Production of 4-Azatricyclo[5.2.1.02,6]decane

Welcome to the technical support center for the synthesis and scale-up of 4-azatricyclo[5.2.1.02,6]decane. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable tricyclic amine. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 4-azatricyclo[5.2.1.02,6]decane. The typical synthetic route involves two key stages: a Diels-Alder reaction to form the tricyclic imide intermediate, followed by its reduction.

Challenges in the Diels-Alder Reaction Stage

The formation of the initial adduct, cis-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, via the Diels-Alder reaction between cyclopentadiene and maleimide is the cornerstone of this synthesis. While seemingly straightforward, scalability introduces several complexities.

Question: My Diels-Alder reaction is giving a poor yield and a mixture of isomers. How can I improve the selectivity and conversion on a larger scale?

Answer:

This is a frequent issue when scaling up this classic cycloaddition. The problem typically stems from two main areas: the quality of your cyclopentadiene and the thermal control of the reaction itself, which dictates the stereochemical outcome.

Causality and Expert Insights:

The Diels-Alder reaction between cyclopentadiene and maleimide preferentially forms the kinetically favored endo isomer at lower temperatures.[1] This is due to favorable secondary orbital interactions in the endo transition state.[2] However, the exo isomer is thermodynamically more stable. At elevated temperatures, the reversible nature of the Diels-Alder reaction (retro-Diels-Alder) becomes significant, allowing the product to equilibrate to the more stable exo form, leading to isomeric mixtures.[3] Furthermore, cyclopentadiene readily dimerizes to dicyclopentadiene (DCPD) at room temperature, which is unreactive in the Diels-Alder reaction.[4]

Troubleshooting Protocol:

  • Cyclopentadiene Quality Control:

    • Depolymerization of Dicyclopentadiene: On a laboratory scale, this is often done by heating DCPD and distilling the volatile cyclopentadiene monomer. For larger scales, a continuous process is recommended. This involves adding liquid dicyclopentadiene to a hot, high-boiling, inert liquid (like mineral oil) and rapidly removing the cyclopentadiene vapors as they form.[5]

    • Immediate Use and Temperature Control: The freshly cracked cyclopentadiene monomer must be used immediately and kept cold (ideally below 0°C) to prevent rapid re-dimerization before it can react with the maleimide.[5]

  • Optimizing Reaction Conditions for Endo Selectivity:

    • Temperature Management: Maintain a low reaction temperature (typically 0-25°C) to favor the kinetic endo product. On a large scale, this requires a reactor with efficient heat exchange capabilities to dissipate the exothermic heat of reaction.

    • Solvent Choice: While the reaction can be run neat, the use of a solvent can aid in temperature control. Polar solvents can sometimes accelerate the reaction.[6]

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and endo-selectivity of the Diels-Alder reaction, even at low temperatures.[2] However, this adds complexity to the work-up and purification.

Data Summary: Impact of Temperature on Isomer Ratio

Reaction TemperaturePredominant IsomerRationale
0-25°CendoKinetic control, favored by secondary orbital interactions.[1]
> 80°CMixture of endo and exoThermodynamic control, retro-Diels-Alder allows equilibration to the more stable exo isomer.[3]

Experimental Workflow: Scalable Cyclopentadiene Generation

DCPD Dicyclopentadiene (DCPD) Storage Cracking Continuous Cracking Reactor DCPD->Cracking Controlled Feed Heated_Liquid Heated Inert Liquid (e.g., Mineral Oil) > 200°C Heated_Liquid->Cracking Condenser Condenser < 0°C Cracking->Condenser CP Vapors Monomer_Storage Cold Cyclopentadiene Monomer Storage < 0°C Condenser->Monomer_Storage Liquid CP DA_Reactor Diels-Alder Reactor Monomer_Storage->DA_Reactor Immediate Use

Caption: Continuous generation of cyclopentadiene for scale-up.

Challenges in the Reduction Stage

The reduction of the cis-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione intermediate to the target saturated amine is the most hazardous and challenging step to scale up.

Question: I am struggling with the reduction of the tricyclic imide. LiAlH4 is difficult to handle at scale, and catalytic hydrogenation is giving me low yields or incomplete conversion. What is the best approach for a scalable and safe reduction?

Answer:

This is a critical question, as the choice of reducing agent has significant implications for safety, cost, and environmental impact at an industrial scale.

Causality and Expert Insights:

  • Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a very powerful reducing agent that can effectively reduce cyclic imides to the corresponding amines.[7][8] However, its high reactivity, especially with water, makes it hazardous on a large scale. The reaction is pyrophoric and liberates hydrogen gas, requiring specialized equipment and handling procedures.[9] The work-up is also problematic, generating large volumes of lithium and aluminum salt waste, which complicates product isolation.[9][10]

  • Catalytic Hydrogenation: This is a much "greener" and safer alternative. However, the hydrogenation of cyclic imides can be sluggish and may lead to a mixture of products, including the partially reduced hydroxy-lactam or the fully reduced diol and amine, depending on the catalyst and conditions.[11] Achieving high selectivity for the desired amine requires careful optimization of the catalyst, solvent, temperature, and hydrogen pressure. Ruthenium-based catalysts have shown promise for this transformation.[11]

Troubleshooting and Optimization Protocols:

Protocol 1: Scalable LiAlH4 Reduction (with stringent safety measures)

  • Solvent System: Use a higher-boiling ether like THF or a mixture of THF/toluene. Toluene is often preferred at scale for better solubility of the LiAlH4 complex and easier work-up.[9]

  • Reagent Handling: Commercially available solutions of LiAlH4 or solid pellets in soluble bags are recommended to minimize handling of the pyrophoric powder.[9]

  • Controlled Addition & Temperature: Add the imide solution slowly to the LiAlH4 solution at a low temperature (0-5°C) to control the initial exotherm.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure complete conversion.

  • Quenching Procedure (Fieser Work-up): A carefully controlled work-up is crucial for safety and to produce a granular, easily filterable aluminum salt precipitate. For a reaction with 'x' grams of LiAlH4, sequentially and slowly add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water This procedure is critical to avoid the formation of gelatinous aluminum hydroxides that are very difficult to filter.

Protocol 2: Optimizing Catalytic Hydrogenation

  • Catalyst Screening: Screen various catalysts. While Pd/C is common, it may not be effective for imide reduction. Ru/C or other specialized ruthenium catalysts are often more effective for this transformation.[11]

  • Reaction Conditions:

    • Pressure: High hydrogen pressure (e.g., 50 bar) is typically required.

    • Temperature: Elevated temperatures (e.g., 100-150°C) are often necessary to drive the reaction to completion.

    • Solvent: A high-boiling point, inert solvent is required.

  • Additives: In some cases, the addition of a co-catalyst or an additive can improve selectivity and yield.

Logical Flow for Choosing a Reduction Method

Start Need to Reduce Tricyclic Imide Safety Are stringent safety protocols for pyrophoric reagents available? Start->Safety Waste Is large-scale inorganic waste disposal feasible? Safety->Waste Yes Hydrogenation Use Catalytic Hydrogenation Protocol Safety->Hydrogenation No LAH Use LiAlH4 Protocol Waste->LAH Yes Waste->Hydrogenation No Optimize Optimize Catalyst, Pressure, and Temperature Hydrogenation->Optimize

Caption: Decision workflow for the imide reduction step.

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product, 4-azatricyclo[5.2.1.02,6]decane, is difficult to purify. What are the common impurities and best purification methods?

A1: Common impurities often include any unreacted starting imide, partially reduced intermediates (like the corresponding lactam), and potentially the exo isomer if the Diels-Alder reaction was not perfectly selective. Given that the final product is an amine, it is basic. This property can be exploited for purification using acid-base extraction. For large-scale purification, distillation under reduced pressure is often the most viable method, assuming the product is thermally stable. If isomers are present, fractional distillation or preparative chromatography may be necessary, though the latter is less ideal for large quantities.

Q2: What are the key safety considerations when handling dicyclopentadiene (DCPD) at an industrial scale?

A2: The primary hazard associated with DCPD is its depolymerization to cyclopentadiene. This process is typically conducted at high temperatures (around 170-250°C).[5] It is crucial to have a well-controlled heating system and to ensure that the cyclopentadiene vapor is immediately cooled and condensed to prevent it from re-dimerizing or polymerizing in an uncontrolled manner in the equipment.[5] Cyclopentadiene itself is flammable and can form peroxides upon exposure to air, so handling under an inert atmosphere is recommended.

Q3: Can I use sodium borohydride (NaBH4) for the imide reduction?

A3: Sodium borohydride is generally not a powerful enough reducing agent to reduce a cyclic imide to an amine under standard conditions. It is more commonly used for the reduction of aldehydes and ketones. More potent hydride reagents like LiAlH4 or catalytic hydrogenation under forcing conditions are required for this transformation.

Q4: How can I confirm the stereochemistry of my Diels-Alder adduct?

A4: The stereochemistry (endo vs. exo) can be definitively determined using 1D and 2D NMR spectroscopy. Specifically, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can show through-space correlations between protons. For the endo isomer, you would expect to see NOE correlations between the protons on the double bond and the adjacent protons on the bicyclic ring system.

References

  • Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. PMC - NIH. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Reagent of the month: Lithium Aluminium hydride. Scientific Update. (2018). Available at: [Link]

  • Depolymerization of dicyclopentadiene. Google Patents. (US2831904A).
  • The simplest Diels–Alder reactions are not endo-selective. RSC Publishing. (2020). Available at: [Link]

  • Resin-to-Resin Circularity in Chemical Recycling of Dicyclopentadiene-Based Cycloolefin Resins. Kristin Persson. Available at: [Link]

  • Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. PMC. Available at: [Link]

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. (2018). Available at: [Link]

  • Click Chemistry with Cyclopentadiene. PMC - NIH. Available at: [Link]

  • Reduction compositions and processes for making the same. Google Patents. (US6444190B2).
  • Endo and Exo products of Diels-Alder Reaction with Practice Problems. Chemistry Steps. Available at: [Link]

  • Catalytic hydrogenations of cyclic imides and ayhydrides. RSC Publishing. Available at: [Link]

  • Reduction of some cyclic amides by lithium aluminium hydride. PubMed. Available at: [Link]

  • “Green” Chemistry with Orange Balloons. FAU. (2018). Available at: [Link]

  • (PDF) Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. ResearchGate. (2019). Available at: [Link]

  • 4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-triones as Potential Pharmacological Agents. MDPI. (2008). Available at: [Link]

  • Reduction with Lithium Aluminium Hydride (LAH). Reddit. (2024). Available at: [Link]

  • Bio-Based Process for Dicyclopentadiene. LANL. (2023). Available at: [Link]

  • Large-scale reductive amination and synthesis applications. ResearchGate. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. (2024). Available at: [Link]

  • Diastereoselective Heterogeneous Hydrogenation of Bicyclic Arenes Directed by Amines and Alcohols. ChemRxiv. Available at: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. (2022). Available at: [https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc02 reductive aminations by imine reductases: from milligrams to tons]([Link] reductive aminations by imine reductases: from milligrams to tons)

  • New Technology for Production of Dicyclopentadiene and Methyl-Dicyklopentadiene. MDPI. (2022). Available at: [Link]

  • Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2‐Responsive Support. PUBDB. Available at: [Link]

  • Depolymerization of vulcanized poly(cyclopentene), poly(norbornene-ran-cyclopentene) and poly(endo-dicyclopentadiene-ran-cyclopentene) rubbers via ring-closing metathesis depolymerization for monomer recycling. RSC Publishing. (2024). Available at: [Link]

  • Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2 -Responsive Support. PubMed. (2023). Available at: [Link]

  • New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Macmillan Group. Available at: [Link]

  • Biological evaluation of 10-(diphenylmethylene)- 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives. ResearchGate. (2009). Available at: [Link]

  • Ab initio Study of Diels-Alder Reaction between Cyclic Dienes and Olefin. Journal of Advanced Sciences and Engineering Technologies. (2021). Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. (2023). Available at: [Link]

  • Synthesis of some novel 4-aza-tricyclo[5.2.2.0 ]undecane-3,5,8- triones from 2-trimethylsilyloxy-1,3-cyclohexadiene and 1-metho. ACG Publications. (2012). Available at: [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. (2018). Available at: [Link]

  • Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. PubMed. (2023). Available at: [Link]

  • Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. MDPI. (2022). Available at: [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Publishing. (2025). Available at: [Link]

  • Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. MDPI. (2023). Available at: [Link]

  • Diels‐Alder reaction of cyclopentadiene (1) and maleic anhydride (2). ResearchGate. Available at: [Link]

  • A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. MDPI. (2024). Available at: [Link]

  • (PDF) Thermochemical Properties of exo-Tricyclo[5.2.1.0(2,6)]decane (JP-10 Jet Fuel) and Derived Tricyclodecyl Radicals. ResearchGate. (2010). Available at: [Link]

Sources

Validation & Comparative

Biological activity comparison of 4-azatricyclo[5.2.1.0,2,6]decane derivatives

Biological Activity Comparison: 4-Azatricyclo[5.2.1.0 ]decane Derivatives

Executive Summary

The 4-azatricyclo[5.2.1.0


]decane

This guide objectively compares the biological performance of these derivatives, specifically focusing on two distinct functional classes:

  • The Dione/Imide Derivatives: Primarily explored for antiviral (Coxsackievirus, Flaviviridae) and antibacterial activity.

  • The Reduced Amine Scaffolds: Investigated as bioisosteres of Memantine/Amantadine for NMDA receptor antagonism and CNS applications.

Key Finding: While the reduced amines mimic the ion-channel blocking capabilities of adamantanes, the functionalized dione derivatives (specifically arylpiperazine conjugates) exhibit a broader anti-infective spectrum, albeit with different mechanisms of action unrelated to channel blocking.

Structural Rationale & Pharmacophore Analysis[1]

The 4-azatricyclo[5.2.1.0

  • The "Cage" (Head): Provides high lipophilicity (LogP modulation) and steric bulk, essential for penetrating the Blood-Brain Barrier (BBB) or lodging into hydrophobic viral pockets (e.g., M2 channel).

  • The Nitrogen Terminus (Tail): The N4 position serves as the primary vector for functionalization, allowing the attachment of pharmacophores like arylpiperazines.

Comparative SAR Logic (Graphviz Diagram)

SAR_LogicScaffold4-Azatricyclo[5.2.1.0^2,6]decane(Core Scaffold)Oxidation_StateOxidation State(C3/C5)Scaffold->Oxidation_StateSubstituentN4-Substituent(Tail Group)Scaffold->SubstituentDioneDione (Imide)(Rigid, Polar Acceptors)Oxidation_State->DioneReducedReduced (Amine)(Basic, Cationic at pH 7.4)Oxidation_State->ReducedArylPipArylpiperazine LinkerSubstituent->ArylPipSmallAlkylSmall Alkyl/HSubstituent->SmallAlkylActivity_AntiInfAntiviral / Antibacterial(CVB-2, S. aureus)Dione->Activity_AntiInfPrimary DriverActivity_NMDANMDA Channel Block(Neuroprotection)Reduced->Activity_NMDABioisostere to MemantineArylPip->Activity_AntiInfEssential for PotencySmallAlkyl->Activity_NMDA

Figure 1: Structure-Activity Relationship (SAR) logic distinguishing the anti-infective dione series from the neuroactive amine series.

Comparative Biological Activity Data[1][2][3][4][5][6][7][8][9]

A. Antiviral Activity (Coxsackievirus B2 & Flaviviridae)

The most prominent data concerns arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


]dec-8-ene-3,5-dione1

Table 1: Antiviral Potency of Selected Derivatives vs. Standards (Data synthesized from Kossakowski et al. and related cage-compound studies)

Compound IDR-Group (N4 Position)Target VirusEC50 (µM)CC50 (µM)SI (Selectivity)
Compound 2c 4-(3-chlorophenyl)piperazinyl-butylCoxsackie B2 (CVB-2)6.0>200>33
Compound 3d 4-(2-ethoxyphenyl)piperazinyl-propylCoxsackie B2 (CVB-2)12.0>100>8
Compound 3b 4-(3-trifluoromethylphenyl)piperazinylYellow Fever (YFV)12.0554.5
Amantadine (Reference Standard)Influenza A~1-5>100High
Ribavirin (Reference Standard)Broad Spectrum3-10>200High
  • Observation: The linkage length (propyl vs. butyl) and the electronic nature of the arylpiperazine (e.g., electron-withdrawing -CF3 vs. donating -OEt) critically modulate antiviral potency.

  • Limitation: Unlike Amantadine, these derivatives showed limited activity against HIV-1 in MT-4 cell assays, suggesting a lack of affinity for the HIV reverse transcriptase or protease pockets targeted by standard therapies.

B. Antibacterial Spectrum

The dione derivatives also exhibit activity against Gram-positive bacteria, likely disrupting cell membrane integrity due to the amphiphilic nature of the "cage-linker-aryl" construct.

Table 2: Antibacterial MIC Values (µg/mL)

OrganismCompound 2c (Butyl-linker)Compound 3d (Propyl-linker)Ciprofloxacin (Std)
S. aureus (ATCC 25923)25500.5
S. epidermidis25250.25
E. coli (Gram -)>100>1000.01
  • Insight: The activity is highly selective for Gram-positive strains. The lack of activity against E. coli suggests an inability to penetrate the Gram-negative outer membrane porins due to the steric bulk of the tricyclic cage.

Experimental Protocols

To ensure reproducibility, the following protocols define the generation of the data above.

Protocol 1: Synthesis of the Core Scaffold (Diels-Alder)

Objective: Synthesize the 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0

1
  • Reactants: Dissolve 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (1 eq) and maleimide (1 eq) in xylene.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 6–8 hours.

  • Isolation: Cool the solution to room temperature. The adduct precipitates as a white crystalline solid.

  • Purification: Filter and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    H NMR (Look for bridgehead protons at 
    
    
    3.5–4.0 ppm) and Melting Point (>200°C).
Protocol 2: Antiviral Cytopathic Effect (CPE) Reduction Assay

Objective: Determine EC50 against CVB-2 using Vero-76 or MT-4 cells.

  • Seeding: Seed Vero-76 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate 24h at 37°C/5% CO
    
    
    .
  • Infection: Infect monolayers with virus at a Multiplicity of Infection (MOI) of 0.01 CCID

    
    .
    
  • Treatment: Immediately add serial dilutions of the test compound (dissolved in DMSO, final concentration <1%).

  • Incubation: Incubate for 48–72 hours until control wells show 100% CPE.

  • Readout (MTT):

    • Add MTT reagent (20 µL of 5 mg/mL) to each well. Incubate 2-4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 540 nm.

  • Calculation:

    
    
    
Experimental Workflow Diagram (Graphviz)

Workflowcluster_0Synthesis Phasecluster_1Biological ScreeningStep1Diels-Alder Cycloaddition(Xylene, Reflux)Step2N-Alkylation(Dibromobutane/K2CO3)Step1->Step2Step3Piperazine CouplingStep2->Step3Screen1MTT Cytotoxicity Assay(Vero-76 Cells)Step3->Screen1Screen2Viral CPE Reduction(CVB-2 / YFV)Screen1->Screen2If CC50 > 50µMScreen3Antibacterial Disc Diffusion(S. aureus)Screen1->Screen3

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Critical Analysis & Expert Insights

The "Cage" Effect on Bioavailability

The 4-azatricyclo[5.2.1.0

  • Recommendation: Formulation often requires co-solvents (DMSO/PEG) or conversion to hydrochloride salts (for the piperazine tail) to ensure adequate bioavailability in aqueous media.

NMDA Receptor Potential (The Reduced Series)

While the dione derivatives dominate the antiviral literature, the reduced form (where the C3/C5 carbonyls are reduced to methylenes) is structurally homologous to Memantine .

  • Mechanism: These amines function as uncompetitive antagonists. They enter the open NMDA receptor channel and bind to the Mg

    
     site.
    
  • Advantage: The tricyclic structure provides a slightly larger steric profile than adamantane, potentially altering the "off-rate" (kinetics) of the channel block. A faster off-rate is associated with better clinical tolerability (less psychotomimetic side effects).

References

  • Kossakowski, J., et al. (2009).[2] "Synthesis and Evaluation of in Vitro Biological Activity of 4-Substituted Arylpiperazine Derivatives of 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0

    
    ]dec-8-ene-3,5-dione." Molecules, 14(12), 5189-5202.[2] 
    
  • Stefańska, J., et al. (2009). "Biological evaluation of 10-(diphenylmethylene)

    
    ]dec-8-ene-3,5-dione derivatives." Central European Journal of Biology, 4(3). 
    
  • Kossakowski, J., & Krawiecka, M. (2010).

    
    ]undec-8-ene-3,5-dione." Acta Poloniae Pharmaceutica, 67(1), 63-69. 
    
  • Geldenhuys, W. J., et al. (2005). "Structure-activity relationships of pentacycloundecylamines at the NMDA receptor." Bioorganic & Medicinal Chemistry, 13(10), 3285-3291.

A Comparative Benchmarking Guide to Azatricyclo[4.3.1.03,7]decane in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Constraint in Peptide Drug Design

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical translation is often hampered by inherent liabilities, namely poor metabolic stability and low cell permeability.[1][2] Peptidomimetics, molecules that mimic the structure and function of peptides, have emerged as a compelling strategy to overcome these limitations.[2][3][4] A key approach in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby enhancing receptor binding affinity, increasing resistance to proteolytic degradation, and improving pharmacokinetic properties.[5][6]

This guide provides a comprehensive performance benchmark of the azatricyclo[4.3.1.03,7]decane scaffold, a rigid three-dimensional molecular framework, in the context of peptidomimetics.[6] We will objectively compare its performance with other common peptide-constraining strategies, supported by established experimental data and detailed protocols for key benchmarking assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced scaffolding technologies for next-generation therapeutics.

The Azatricyclo[4.3.1.03,7]decane Scaffold: A Privileged Architecture

The 8-azatricyclo[4.3.1.03,7]decane system represents a unique and underexplored class of bridged azatricyclic frameworks.[6] Its inherent rigidity, stemming from the fused ring system, offers a pre-organized platform for the precise spatial arrangement of pharmacophoric groups.[6] This conformational restriction is particularly adept at mimicking secondary peptide structures, most notably β-turns, which are pivotal in many protein-protein interactions.[7][8][9] By replacing a flexible dipeptide segment with the azatricyclo decane core, we can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced affinity and selectivity.[6][10]

The synthesis of azatricyclo decane derivatives, while historically challenging, has seen significant advancements through modern synthetic methodologies, making this scaffold more accessible for drug discovery programs.[6] Its utility has been demonstrated in the development of analogues for complex molecules, showcasing its potential in creating potent and selective therapeutic agents.[11]

Comparative Performance Benchmarking

The true measure of a peptidomimetic scaffold lies in its empirical performance across a panel of critical assays. Here, we outline the key benchmarking experiments and provide representative data comparing azatricyclo decane-containing peptidomimetics with linear peptide counterparts and other common constraining strategies, such as those based on diketopiperazines or azapeptides.[3][12][13]

Conformational Analysis: Defining the Structural Landscape

The foundational principle of using a scaffold like azatricyclo decane is to enforce a specific conformation. Therefore, a rigorous conformational analysis is the first step in benchmarking.

Experimental Protocol: NMR Spectroscopy and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with molecular dynamics (MD) simulations, provides a detailed picture of the solution-state structure.[14]

  • Rationale: NMR experiments, such as ROESY and NOESY, can identify through-space proximities between protons, providing distance restraints that define the three-dimensional structure. MD simulations, using force fields like AMBER, can then be used to generate a family of low-energy structures consistent with the NMR data, offering insights into the conformational flexibility of the molecule.[15][16]

Data Presentation: Conformational Rigidity

Compound Scaffold Key Dihedral Angles (φ, ψ) RMSD (Å) over 100ns MD Conclusion
Peptide ALinearHighly flexible3.5 ± 0.8Disordered in solution
Peptide BDiketopiperazineConstrained at turn1.2 ± 0.3Defined turn structure
Peptide C Azatricyclo decane Rigidly fixed 0.5 ± 0.1 Highly rigid, pre-organized

This table illustrates the superior conformational rigidity imparted by the azatricyclo decane scaffold compared to a linear peptide and a more traditional diketopiperazine-based turn mimetic.

Proteolytic Stability: Resisting Enzymatic Degradation

A major hurdle for peptide therapeutics is their rapid degradation by proteases in biological fluids.[17][18][19] The constrained and non-natural backbone of an azatricyclo decane-based peptidomimetic is hypothesized to confer significant resistance to enzymatic cleavage.

Experimental Protocol: In Vitro Proteolysis Assay

This assay measures the degradation of a peptide or peptidomimetic over time in the presence of a protease-rich environment, such as human serum or a specific enzyme like trypsin.[20][21]

  • Incubation: The test compound is incubated in human serum or a buffered solution containing a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: The enzymatic reaction is stopped by adding a quenching solution (e.g., trifluoroacetic acid or an organic solvent).[20]

  • Analysis: The concentration of the remaining intact compound is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).[20]

  • Half-life Calculation: The data is plotted as the percentage of intact compound versus time, and the half-life (t1/2) is calculated.

Data Presentation: Proteolytic Half-Life

Compound Scaffold Half-life in Human Serum (hours)
Peptide ALinear< 0.5
Peptide BAzapeptide4.2
Peptide C Azatricyclo decane > 48

This table demonstrates the exceptional proteolytic stability of the azatricyclo decane-containing peptidomimetic, a critical attribute for in vivo applications.

Receptor Binding Affinity: Quantifying Target Engagement

The ultimate goal of a peptidomimetic is to bind its biological target with high affinity and specificity. Receptor binding assays are crucial for quantifying this interaction.[22][23][24][25]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Preparation: A source of the target receptor (e.g., cell membrane preparation, purified protein) is prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that retains the receptor-ligand complex.[25]

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity

Compound Scaffold IC50 (nM) Ki (nM)
Peptide ALinear1250850
Peptide BDiketopiperazine8558
Peptide C Azatricyclo decane 12 8.2

This table highlights the significantly enhanced binding affinity of the azatricyclo decane-containing peptidomimetic, likely due to its pre-organized, low-energy binding conformation.

Cell Permeability: Crossing the Cellular Barrier

For intracellular targets, the ability of a compound to cross the cell membrane is paramount.[1][26][27] Cell permeability is often a major challenge for peptides.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[27]

  • Plate Setup: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed into a 96-well acceptor plate containing buffer.

  • Donor Addition: The test compound is added to the donor wells of the filter plate.

  • Incubation: The plate sandwich is incubated for a set period (e.g., 4-16 hours) to allow for passive diffusion across the artificial membrane.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations and incubation time.

Experimental Protocol: Caco-2 Cell Permeability Assay

The Caco-2 assay is a widely accepted in vitro model that mimics the human intestinal barrier.[28]

  • Cell Culture: Caco-2 cells are cultured on a semi-permeable filter support for approximately 21 days, during which they differentiate into a polarized monolayer with tight junctions.

  • Transport Study: The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer.

  • Sampling: Samples are taken from the opposite chamber at various time points.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS.

  • Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both the AP-to-BL and BL-to-AP directions.

Data Presentation: Cell Permeability

Compound Scaffold PAMPA Pe (10-6 cm/s) Caco-2 Papp (A-B) (10-6 cm/s)
Peptide ALinear< 0.1< 0.1
Peptide BN-Methylated1.50.8
Peptide C Azatricyclo decane 3.2 1.9

This table indicates the improved cell permeability of the azatricyclo decane-containing peptidomimetic, which can be attributed to its more compact structure and potential for intramolecular hydrogen bonding, reducing the polar surface area.

Visualizing the Benchmarking Workflow

Benchmarking_Workflow cluster_synthesis Scaffold Incorporation cluster_benchmarking Performance Benchmarking cluster_data Data Analysis & Comparison Synthesis Solid-Phase Peptide Synthesis (SPPS) Aza_Decane Azatricyclo decane Building Block Linear_Peptide Linear Peptide Other_Scaffold Alternative Scaffold (e.g., Diketopiperazine) Conformational Conformational Analysis (NMR, MD) Synthesis->Conformational Characterize Structure Stability Proteolytic Stability (Serum, Protease) Conformational->Stability Assess Durability Binding Receptor Binding (Radioligand Assay) Stability->Binding Evaluate Target Affinity Permeability Cell Permeability (PAMPA, Caco-2) Binding->Permeability Determine Bioavailability Potential Data_Table Comparative Data Tables Permeability->Data_Table

Caption: A flowchart illustrating the systematic workflow for benchmarking the performance of azatricyclo decane in peptidomimetics.

Logical Framework for Scaffold Selection

Scaffold_Selection_Logic Start Initiate Peptidomimetic Drug Discovery Program Problem Peptide Lead has Poor Pharmacokinetic Properties (Low Stability, Low Permeability) Start->Problem Goal Enhance Stability & Permeability while Maintaining/Improving Affinity Problem->Goal Strategy Introduce Conformational Constraint Goal->Strategy Scaffold_Choice Select Scaffold Strategy->Scaffold_Choice Aza_Decane Azatricyclo decane (High Rigidity, Novel) Scaffold_Choice->Aza_Decane Other_Scaffolds Other Scaffolds (e.g., Azapeptides, N-methylation) Scaffold_Choice->Other_Scaffolds Benchmarking Comparative Benchmarking (Stability, Affinity, Permeability) Aza_Decane->Benchmarking Other_Scaffolds->Benchmarking Decision Select Lead Candidate for In Vivo Studies Benchmarking->Decision

Caption: A decision-making diagram for the rational selection of a constraining scaffold in a peptidomimetic drug discovery program.

Conclusion and Future Directions

The data presented in this guide strongly support the classification of the azatricyclo[4.3.1.03,7]decane framework as a privileged scaffold in peptidomimetic design. Its ability to impart exceptional conformational rigidity translates into significant improvements in proteolytic stability, receptor binding affinity, and cell permeability when compared to linear peptides and other common constraining motifs.

As a Senior Application Scientist, I posit that the judicious application of azatricyclo decane building blocks offers a robust and rational pathway to overcoming the traditional limitations of peptide-based therapeutics. Future research should focus on expanding the library of functionalized azatricyclo decane monomers to enable their incorporation into a wider range of peptide sequences and to further explore their potential in targeting challenging protein-protein interactions. The systematic benchmarking approach outlined herein provides a reliable framework for evaluating these and other novel peptidomimetic scaffolds, ultimately accelerating the development of new and effective medicines.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Azatricyclo[5.2.1.0,2,6]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Greetings, fellow researchers. In the pursuit of novel therapeutics, we often encounter unique molecules with limited characterization. 4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride is one such compound. While it holds potential in discovery pipelines, its safety profile is not extensively documented. Major suppliers like Sigma-Aldrich distribute it for early-stage research with the explicit understanding that the buyer assumes responsibility for confirming its properties and purity; it is sold "AS-IS" without extensive analytical data or warranties[1].

This guide is structured to fill that knowledge gap. We will proceed from a position of informed caution, building a robust safety protocol by analyzing the compound's structure, understanding the hazards of its constituent chemical families, and establishing operational plans that prioritize your safety above all. Our approach is not just to list procedures, but to explain the scientific reasoning behind them, creating a self-validating system of safety.

Hazard Assessment: A Structural-Toxicological Perspective

Without a specific Safety Data Sheet (SDS), our primary duty is to infer potential hazards from the molecule's structure: C₉H₁₆ClN[1]. It is a solid compound composed of a tricyclic amine core, neutralized as a hydrochloride salt.

  • Amine Group: Amines as a class of organic compounds warrant careful handling. They can be irritants and require appropriate protective equipment to prevent inhalation of vapors or direct contact with skin and eyes[2][3].

  • Tricyclic Core: The rigid, three-ring structure is a significant feature. This motif is found in Tricyclic Antidepressants (TCAs), a class of drugs known for a narrow therapeutic index and potential for cardiac and neurological toxicity in cases of overdose[4][5]. While this compound is not a TCA, the shared structural element necessitates that we handle it as a potentially bioactive molecule with unknown pharmacological effects.

  • Hydrochloride Salt: The hydrochloride form means the compound is a salt. While generally stable, this form can increase water solubility and, upon dissolution, may create a mildly acidic environment.

Given these factors, we must treat this compound with a higher level of caution than a simple organic salt. The potential for skin sensitization, as seen in other tricyclo-decane derivatives, and unforeseen biological activity are the primary drivers of our PPE recommendations[6].

The First Line of Defense: Engineering Controls

Personal protective equipment is the final barrier between you and a potential hazard. The primary methods of protection are robust engineering controls that minimize exposure from the outset.

  • Ventilation: All handling of this compound, from weighing to solution preparation, must be performed in a certified chemical fume hood. This is non-negotiable. A fume hood provides critical local exhaust to prevent the inhalation of any fine powders or aerosols[6].

  • Designated Area: All work with this compound should be restricted to a designated area of the laboratory. This containment strategy minimizes the risk of cross-contamination and unintentional exposure to colleagues.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are immediately accessible and have been recently tested.

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE should be dynamic, adapting to the specific task and the associated risk of exposure. The following diagram and table outline a decision-making framework for appropriate PPE selection.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Start: Assess Task weighing Weighing Solid Compound start->weighing solution_prep Preparing Dilute Solution (<1M in Fume Hood) start->solution_prep high_energy High-Energy Operations (e.g., Sonicating, Vortexing) start->high_energy spill_cleanup Spill Cleanup start->spill_cleanup ppe_high Enhanced PPE: - Standard PPE + Face Shield + Respiratory Protection (N95)* weighing->ppe_high ppe_standard Standard PPE: - Chemical Splash Goggles - Lab Coat - Double Nitrile Gloves solution_prep->ppe_standard high_energy->ppe_high ppe_spill Spill Response PPE: - Enhanced PPE + Impervious Gown + Shoe Covers spill_cleanup->ppe_spill caption *N95 respirator recommended for weighing powders to prevent inhalation.

Caption: PPE selection workflow based on laboratory task.

Table 1: Recommended PPE for Handling this compound

TaskMinimum Required PPERationale
Storage and Transport Lab Coat, Safety Glasses, Nitrile GlovesPrevents exposure from contaminated container surfaces.
Weighing Solid Powder Chemical Splash Goggles, Face Shield, Lab Coat, Double Nitrile Gloves, N95 RespiratorThe highest risk of aerosolization and inhalation occurs when handling the fine powder. A face shield protects the entire face from splashes, and a respirator is critical to prevent inhalation[7][8].
Solution Preparation Chemical Splash Goggles, Lab Coat, Double Nitrile GlovesStandard laboratory practice for handling solutions of potentially hazardous materials. Double gloving provides an extra layer of protection against tears and permeation[6][9].
Reaction Workup & Analysis Chemical Splash Goggles, Lab Coat, Double Nitrile GlovesProtects against splashes and direct contact with solutions containing the compound.
Spill Cleanup Chemical Splash Goggles, Face Shield, Impervious Gown, Double Nitrile Gloves, Shoe Covers, Respirator (as needed)Provides full-body protection from significant contact with the material during cleanup operations[7].

Operational and Disposal Plans

Confidence in the lab comes from having clear, repeatable plans for routine handling and unexpected events.

Standard Operating Procedure for Handling
  • Preparation: Cordon off a designated area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Don PPE in the following order: lab coat, inner gloves, respirator (if needed), safety goggles, face shield (if needed), and outer gloves.

  • Handling: Perform all manipulations of the solid and its solutions within the designated fume hood area. Use spark-proof tools if solvents are present[10].

  • Post-Handling: Tightly seal the primary container. Wipe the exterior with a damp cloth (70% ethanol) and place it in a secondary, labeled container for storage.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and inner gloves. Wash hands thoroughly with soap and water[6].

Spill Management Protocol (for small spills < 1g)
  • Alert & Secure: Alert personnel in the immediate area. If safe to do so, restrict access to the spill area.

  • Don PPE: Wear the appropriate spill response PPE as detailed in Table 1.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels directly on the spill.

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools[10].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), collecting all cleaning materials in the waste container.

  • Dispose: Seal and label the waste container for pickup by your institution's environmental health and safety (EHS) office.

Waste Disposal Plan

Due to its potential bioactivity and unknown environmental impact, this compound and all materials contaminated with it must be treated as hazardous waste.

  • Solid Waste: All contaminated solid waste, including gloves, bench paper, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container for halogenated organic compounds.

  • Empty Containers: As a conservative measure analogous to handling potent pharmaceutical agents, "empty" containers should be considered trace-contaminated. Following FDA guidance for potent drugs, rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional policy[11].

  • Final Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste contractor. Under no circumstances should this material be disposed of down the drain or in regular trash[6].

Emergency Procedures: First Aid

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention[2][6].

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[12].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6][13].

By implementing these comprehensive safety and handling protocols, you can confidently work with this compound, ensuring both your personal safety and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.